5-Bromo-2-isopropoxybenzotrifluoride

Description

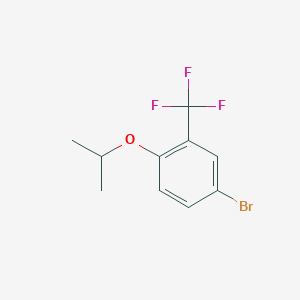

5-Bromo-2-isopropoxybenzotrifluoride (CAS: 914635-61-3) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀BrF₃O and a molecular weight of 283.087 g/mol . Its structure features a benzene ring substituted with:

- A bromine atom at the 5-position,

- An isopropoxy group (-OCH(CH₃)₂) at the 2-position,

- A trifluoromethyl group (-CF₃) at the adjacent position.

This compound is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing trifluoromethyl group and sterically bulky isopropoxy substituent, which influence reactivity and solubility .

Properties

IUPAC Name |

4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQSCRGWLFFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxybenzotrifluoride typically involves the bromination of 2-isopropoxybenzotrifluoride. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxybenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Formation of azides, thiols, or ethers.

Oxidation Reactions: Formation of aldehydes or ketones.

Reduction Reactions: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

5-Bromo-2-isopropoxybenzotrifluoride has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxybenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-2-isopropoxybenzotrifluoride with two analogs: 5-Bromo-2-fluorobenzotrifluoride (CAS: 393-37-3) and 5-Bromo-2,2-difluorobenzodioxole (CAS: 33070-32-5).

Reactivity and Functional Group Influence

- This compound : The isopropoxy group acts as a moderately strong electron-donating group, while the -CF₃ group withdraws electrons, creating a polarized aromatic system. This combination enhances stability in nucleophilic substitution reactions but may reduce electrophilic substitution rates .

- 5-Bromo-2-fluorobenzotrifluoride : The fluorine atom increases electrophilicity at the bromine position, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Its lower molecular weight improves volatility for gas-phase applications .

- The dual fluorine atoms enhance electron deficiency, promoting reactivity in halogen-metal exchanges .

Research and Industrial Relevance

- Synthetic Flexibility : The isopropoxy group in this compound offers a handle for further functionalization (e.g., dealkylation), unlike the fluorine-substituted analogs .

- Thermal Stability : The trifluoromethyl group in all three compounds enhances thermal resilience, critical for high-temperature industrial processes .

- Supplier Landscape : While this compound is available in gram quantities from specialized suppliers like CymitQuimica , its fluorinated analogs have broader commercial availability (e.g., 10+ global suppliers for 5-Bromo-2-fluorobenzotrifluoride) .

Biological Activity

5-Bromo-2-isopropoxybenzotrifluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H10BrF3O

- Molecular Weight : 299.09 g/mol

- CAS Number : 515832-52-7

The compound features a bromine atom, trifluoromethyl groups, and an isopropoxy substituent, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures have been studied for their roles as inhibitors of protein kinases, particularly Protein Kinase C (PKC), which is involved in several signaling pathways related to cell growth and differentiation .

In Vitro Studies

Recent studies have demonstrated that halogenated compounds can exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

- Inhibition of Tumor Growth : A study investigated the effects of halogenated benzotrifluorides on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of similar compounds. The findings suggested that these compounds could inhibit the release of pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Tumor Cell Viability | Reduced in a dose-dependent manner | |

| Apoptosis Induction | Increased apoptosis markers | |

| Anti-inflammatory Cytokine Release | Inhibition observed |

Synthesis Pathways

The synthesis of this compound typically involves several steps starting from simple aromatic precursors. The reaction conditions can vary, but common methods include nucleophilic substitution reactions where the isopropoxy group is introduced under controlled conditions.

Q & A

Basic Question: What are the standard synthetic routes for 5-Bromo-2-isopropoxybenzotrifluoride, and how are intermediates purified?

Methodological Answer:

Synthesis typically involves halogenation and nucleophilic substitution. For example:

Bromination : Introduce bromine at the 5-position of 2-isopropoxybenzotrifluoride using Br₂/FeBr₃ under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Characterization : Use melting point analysis (mp ~160°C, based on analogous compounds) and FT-IR to verify functional groups (C-Br stretch at 550–600 cm⁻¹) .

Advanced Question: How can spectroscopic data contradictions (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

Experimental Validation : Compare experimental -/-NMR data with Density Functional Theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate isomerization or solvent effects .

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. trifluoromethyl group positioning) via single-crystal analysis. Refinement with SHELXTL software ensures accuracy .

Dynamic NMR : Detect conformational flexibility (e.g., isopropoxy rotation) by variable-temperature NMR in DMSO-d₆ .

Basic Question: What are the key physical properties critical for reaction optimization?

Methodological Answer:

Relevant properties include:

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence reaction pathways in cross-coupling?

Methodological Answer:

Suzuki-Miyaura Coupling : The trifluoromethyl group deactivates the aryl ring, requiring Pd(OAc)₂/XPhos catalyst (1 mol%) and K₂CO₃ in dioxane/water (80°C, 12 hr). Monitor conversion via TLC (Rf = 0.4 in 7:3 hexane/EA) .

Competing Side Reactions : Fluorine substituents may lead to β-hydride elimination. Mitigate by using aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) .

Kinetic Analysis : Track reaction progress via in situ IR (C-Br bond disappearance at 600 cm⁻¹). Rate constants (k) correlate with Hammett σₚ values .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation (GHS H315/H319) .

Storage : Store in amber vials under argon at -20°C to prevent hydrolysis of the isopropoxy group .

Spill Management : Neutralize with activated carbon; avoid water to prevent exothermic decomposition .

Advanced Question: How to design stability studies under varying pH and temperature?

Methodological Answer:

Accelerated Degradation Testing :

- Conditions : pH 2–12 (HCl/NaOH buffers), 40–80°C, 7 days.

- Analysis : LC-MS (Agilent 1260 Infinity II) monitors degradation products (e.g., debromination at m/z 198.9) .

Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life (t₉₀) at 25°C. Activation energy (Eₐ) derived from slope of ln(k) vs. 1/T .

Basic Question: What analytical techniques confirm compound identity and purity?

Methodological Answer:

GC-MS : Splitless injection (HP-5MS column, 30 m × 0.25 mm). Compare retention time (RT = 8.2 min) with commercial standards .

Elemental Analysis : Confirm %C, %H, %Br (theoretical: C 34.6%, H 2.5%, Br 32.9%) within ±0.3% deviation .

Melting Point : Use capillary method (uncorrected) with a Büchi M-560 apparatus .

Advanced Question: How to address conflicting reactivity data in fluorinated aromatic systems?

Methodological Answer:

Mechanistic Probes :

- Isotopic labeling (-isopropoxy) tracks substitution pathways via HRMS.

- Competitive experiments with C₆F₅Br quantify electronic vs. steric effects .

Computational Chemistry : Compare transition state energies (ΔG‡) for SNAr vs. radical pathways using Gaussian 13. Highlight solvent polarity effects with PCM models .

Basic Question: What are the solubility profiles in common laboratory solvents?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Method | Source |

|---|---|---|---|

| Dichloromethane | 45.2 | Gravimetric analysis (24 hr) | |

| Methanol | 8.9 | UV-Vis (λ = 254 nm) | |

| Water | <0.1 | Nephelometry |

Advanced Question: How to optimize regioselectivity in electrophilic substitutions?

Methodological Answer:

Directing Group Strategy : The isopropoxy group directs electrophiles to the para position. Validate via nitration (HNO₃/H₂SO₄) yielding 5-bromo-4-nitro-2-isopropoxybenzotrifluoride (>85% selectivity) .

Lewis Acid Screening : Compare FeCl₃ vs. AlCl₃ in Friedel-Crafts alkylation. AlCl₃ enhances para selectivity (3:1 para/meta) due to stronger coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.